molecular formula C7H4ClF2NO B1613283 4-Chloro-2,6-difluorobenzamide CAS No. 886500-36-3

4-Chloro-2,6-difluorobenzamide

Cat. No.: B1613283
CAS No.: 886500-36-3
M. Wt: 191.56 g/mol
InChI Key: WYCJKDFBALNGMP-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzamide: is an organic compound with the molecular formula C7H4ClF2NO . It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 4th, 2nd, and 6th positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,6-difluorobenzamide is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

This compound interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction inhibits the normal function of SDH, disrupting energy production within the cell.

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways for energy production. The disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .

Pharmacokinetics

It is known that similar compounds, such as benzoylphenyl ureas, have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve energy disruption. By inhibiting SDH, the compound disrupts energy production, leading to a decrease in ATP levels. This can affect various cellular processes, potentially leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in ethanol suggests that its efficacy may be affected by the presence of alcohol. Additionally, its stability may be influenced by temperature, as indicated by its melting point

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-difluorobenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2,6-difluoroaniline.

    Acylation Reaction: The aniline derivative undergoes an acylation reaction with an appropriate acylating agent, such as acetic anhydride or benzoyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the benzamide derivative.

    Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Catalysts and Solvents: Catalysts and solvents are used to enhance the reaction rate and yield. Common solvents include dichloromethane, toluene, and ethanol.

    Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction and Oxidation: The compound can be reduced to form corresponding amines or oxidized to form nitro derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, alcohols) are employed.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.

Major Products:

    Substituted Benzamides: Various substituted benzamides are formed through electrophilic aromatic substitution.

    Amines and Nitro Derivatives: Reduction and oxidation reactions yield amines and nitro derivatives, respectively.

Scientific Research Applications

4-Chloro-2,6-difluorobenzamide has several scientific research applications, including:

Chemistry:

    Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Catalysis: The compound is used in catalytic reactions to study reaction mechanisms and develop new catalytic processes.

Biology:

    Enzyme Inhibition Studies: It is used to study the inhibition of specific enzymes, providing insights into enzyme function and regulation.

    Protein Binding Studies: The compound is employed in protein binding studies to understand protein-ligand interactions.

Medicine:

    Drug Development: this compound is investigated for its potential therapeutic properties and as a lead compound in drug development.

    Antimicrobial Activity: Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens.

Industry:

    Pesticides: The compound is used in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.

    Material Science: It is utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    2,6-Difluorobenzamide: This compound lacks the chlorine substituent and has different chemical properties and reactivity.

    4-Chlorobenzamide: This compound lacks the fluorine substituents and exhibits different biological activity and chemical behavior.

    2,6-Difluorobenzonitrile: This compound has a nitrile group instead of an amide group, leading to different reactivity and applications.

Uniqueness:

    Substituent Effects: The presence of both chlorine and fluorine substituents on the benzene ring imparts unique electronic and steric effects, influencing the compound’s reactivity and biological activity.

    Versatility: 4-Chloro-2,6-difluorobenzamide’s ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.

Properties

IUPAC Name

4-chloro-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCJKDFBALNGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625986
Record name 4-Chloro-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-36-3
Record name 4-Chloro-2,6-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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